molecular formula C7H4FIO2 B1367103 4-Fluoro-2-iodobenzoic acid CAS No. 56096-89-0

4-Fluoro-2-iodobenzoic acid

Cat. No. B1367103
Key on ui cas rn: 56096-89-0
M. Wt: 266.01 g/mol
InChI Key: DUKFTVLJAXWGPI-UHFFFAOYSA-N
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Patent
US06777428B1

Procedure details

To a 0° C. mixture of 2-amino-4-fluorobenzoic acid (1.18 g, 7.6 mmol) in 12N hydrochloric acid (2.3 mL) and water (13.7 mL) was added dropwise a solution of sodium nitrite (543 mg, 7.9 mmol) in water (1.2 mL). This resulting diazonium salt solution was stirred 10 min at 0° C. A solution of potassium iodide (1.9 g) in sulfuric acid (450 35 μL) and water (3.2 mL) was added dropwise to the 0° C. solution. The reaction mixture was heated to 100° C. for 2 h then cooled to room temperature. 10% sodium bisulfite solution was added and stirred. The precipitate was filtered, washed with water, air dried and recrystallized from toluene.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 mL
Type
solvent
Reaction Step One
Quantity
543 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
35 μL
Type
solvent
Reaction Step Four
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N([O-])=O.[Na+].[I-:16].[K+].S(=O)(O)[O-].[Na+]>Cl.O.S(=O)(=O)(O)O>[F:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([I:16])[CH:10]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
2.3 mL
Type
solvent
Smiles
Cl
Name
Quantity
13.7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
543 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
35 μL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C(=O)O)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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